Cas no 1824289-30-6 (Isoquinoline, 1,4-dibromo-7-(1-methylethyl)-)

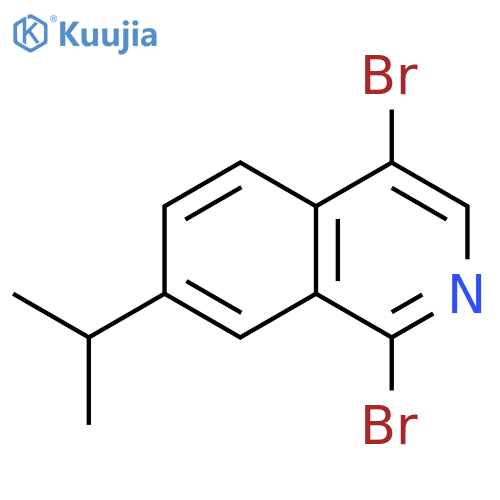

1824289-30-6 structure

商品名:Isoquinoline, 1,4-dibromo-7-(1-methylethyl)-

CAS番号:1824289-30-6

MF:C12H11Br2N

メガワット:329.030441522598

CID:5253664

Isoquinoline, 1,4-dibromo-7-(1-methylethyl)- 化学的及び物理的性質

名前と識別子

-

- Isoquinoline, 1,4-dibromo-7-(1-methylethyl)-

-

- インチ: 1S/C12H11Br2N/c1-7(2)8-3-4-9-10(5-8)12(14)15-6-11(9)13/h3-7H,1-2H3

- InChIKey: LXDNULWRCBHEAK-UHFFFAOYSA-N

- ほほえんだ: C1(Br)C2=C(C=CC(C(C)C)=C2)C(Br)=CN=1

Isoquinoline, 1,4-dibromo-7-(1-methylethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-398178-0.05g |

1,4-dibromo-7-(propan-2-yl)isoquinoline |

1824289-30-6 | 0.05g |

$1032.0 | 2023-03-02 | ||

| Enamine | EN300-398178-0.1g |

1,4-dibromo-7-(propan-2-yl)isoquinoline |

1824289-30-6 | 0.1g |

$1081.0 | 2023-03-02 | ||

| Enamine | EN300-398178-5.0g |

1,4-dibromo-7-(propan-2-yl)isoquinoline |

1824289-30-6 | 5.0g |

$3562.0 | 2023-03-02 | ||

| Enamine | EN300-398178-1.0g |

1,4-dibromo-7-(propan-2-yl)isoquinoline |

1824289-30-6 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-398178-0.5g |

1,4-dibromo-7-(propan-2-yl)isoquinoline |

1824289-30-6 | 0.5g |

$1180.0 | 2023-03-02 | ||

| Enamine | EN300-398178-10.0g |

1,4-dibromo-7-(propan-2-yl)isoquinoline |

1824289-30-6 | 10.0g |

$5283.0 | 2023-03-02 | ||

| Enamine | EN300-398178-0.25g |

1,4-dibromo-7-(propan-2-yl)isoquinoline |

1824289-30-6 | 0.25g |

$1131.0 | 2023-03-02 | ||

| Enamine | EN300-398178-2.5g |

1,4-dibromo-7-(propan-2-yl)isoquinoline |

1824289-30-6 | 2.5g |

$2408.0 | 2023-03-02 |

Isoquinoline, 1,4-dibromo-7-(1-methylethyl)- 関連文献

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

1824289-30-6 (Isoquinoline, 1,4-dibromo-7-(1-methylethyl)-) 関連製品

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量